Home > Products > Screening Compounds P42527 > 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Catalog Number: EVT-5122307
CAS Number:
Molecular Formula: C17H17BrN2O5S
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compounds investigated in the provided papers are sulfonamide derivatives featuring a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. These compounds represent a class of synthetic molecules explored for their diverse pharmacological properties, particularly as potential enzyme inhibitors and antimicrobial agents. [, , , , , , , , , ]

Synthesis Analysis
  • Step 1: Formation of the Sulfonamide Core. This step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride) in an aqueous alkaline medium under controlled pH conditions. [, , , , , , ] The reaction typically utilizes sodium carbonate as the base to maintain the desired pH range.
  • Step 2: N-Alkylation/Aralkylation or N-Acylation. The resulting sulfonamide then undergoes further modification. This could involve reaction with various alkyl/aralkyl halides in a polar aprotic solvent like dimethylformamide (DMF), using lithium hydride as a base to yield N-alkyl/aralkyl-substituted sulfonamides. [, , , ] Alternatively, the sulfonamide could react with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using LiH as the activator to produce N-acylated sulfonamides. [, , ]
Molecular Structure Analysis

The core molecular structure of these compounds consists of a 2,3-dihydro-1,4-benzodioxin ring linked to a sulfonamide group (R-SO~2~-NH-). This core structure is further modified at the nitrogen atom of the sulfonamide by various alkyl/aralkyl or acyl substituents. [, , , , , , , , , ] The specific nature and position of substituents on the benzene ring of the sulfonyl group, as well as the specific alkyl/aralkyl or acyl group, contribute to the overall molecular structure and its biological activity.

Structural confirmation of these compounds is achieved using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, electron impact mass spectrometry (EI-MS), and elemental analysis (CHN). [, , , , , , ]

Mechanism of Action
  • Enzyme Inhibition: Many of these compounds exhibit inhibitory activity against enzymes like α-glucosidase, acetylcholinesterase, and lipoxygenase. [, , , , , ] This suggests that they likely bind to the active sites of these enzymes, preventing substrate binding and thus inhibiting their catalytic activity.
  • Antimicrobial Activity: Several compounds exhibit antibacterial and antifungal activities. [, , , ] The precise mechanism of this activity is not always elucidated, but may involve interference with bacterial cell wall synthesis, disruption of bacterial membrane integrity, or inhibition of key bacterial enzymes.
Physical and Chemical Properties Analysis
  • Melting Point: Melting point data is provided for some compounds, indicating that they are generally solid at room temperature. [, , ]
Applications
  • Antibacterial and Antifungal Agents: Several compounds have shown promising antimicrobial activity against various bacterial and fungal strains, making them potential candidates for the development of new antibiotics and antifungals. [, , , ] Further investigation is needed to establish their efficacy and safety for clinical use.
  • Enzyme Inhibitors: The inhibitory activity against enzymes like α-glucosidase, acetylcholinesterase, and lipoxygenase suggests potential applications in the management of diabetes, Alzheimer's disease, and inflammatory conditions, respectively. [, , , , , ] Again, further research is needed to explore these possibilities and develop safe and effective therapeutic agents.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: This compound is a key intermediate in the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. It was synthesized by reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride. These derivatives were evaluated for their bacterial biofilm inhibition and cytotoxicity, showing promising activity with low toxicity.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This molecule serves as a central building block for synthesizing 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. These compounds were studied for their α-glucosidase and acetylcholinesterase inhibitory activities, revealing notable potency against α-glucosidase and weak activity against AChE. In silico docking studies were conducted to support these experimental findings.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This molecule was synthesized as the parent compound by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride. It served as a key intermediate in the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides. These derivatives were evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. They exhibited weak to moderate activity, suggesting their potential as therapeutic candidates for type 2 diabetes.

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound served as a starting material in the synthesis of 2-[amino]-N-(un/substituted)phenylacetamides. These derivatives were evaluated for their antimicrobial and antifungal activities, demonstrating promising results, especially 2-[amino]-N-(3,5-dimethylphenyl)acetamide. The synthesized compounds were also assessed for hemolytic activity to determine their cytotoxicity.

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

Compound Description: A series of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were synthesized with the aim of exploring their potential as antibacterial and anti-inflammatory agents. These compounds were tested for their activity against various Gram-positive and Gram-negative bacteria, as well as their inhibitory potential against lipoxygenase. Some of these derivatives demonstrated promising activity compared to standard drugs like Ciprofloxacin and Baicalein.

N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated for their acetylcholinesterase inhibitory activity. The research focused on exploring the potential of sulfonamides with benzodioxane moieties as less toxic and more cost-effective alternatives to existing drugs. These compounds were designed based on the known biological activity of sulfonamides and benzodioxane derivatives.

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated for their potential therapeutic benefit against Alzheimer's disease and type 2 diabetes. The compounds were designed to target acetylcholinesterase and α-glucosidase, enzymes implicated in these diseases. Some of these derivatives, such as N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide, showed moderate inhibitory activity against acetylcholinesterase, while others exhibited moderate inhibition against α-glucosidase.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of sulfonamide derivatives incorporated both benzodioxane and acetamide moieties and were designed to explore their enzyme inhibitory potential. The compounds were synthesized and characterized using spectral data and elemental analysis. Their enzyme inhibitory activities were evaluated against α-glucosidase and acetylcholinesterase (AChE), with most of the compounds exhibiting substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. In silico molecular docking studies were also conducted to support the in vitro findings.

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was designed and synthesized as potential anti-diabetic agents. They were characterized using proton-nuclear magnetic resonance, infrared spectroscopy, and CHN analysis. Their anti-diabetic potential was evaluated by measuring their inhibitory activity against the α-glucosidase enzyme. All the compounds demonstrated weak to moderate inhibitory activity, suggesting their potential as therapeutic candidates for type 2 diabetes.

-[amino]-N-(un/substituted)phenylacetamides

Compound Description: This series of compounds was designed and synthesized for their potential as antibacterial and antifungal agents. The compounds were characterized by their IR, 1H-NMR, and EI-MS spectra. Their antimicrobial and antifungal activities were evaluated, and some compounds, particularly 2-[amino]-N-(3,5-dimethylphenyl)acetamide, displayed promising results. Hemolytic activity was also measured to assess their cytotoxicity.

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated for their potential therapeutic applications in Alzheimer's disease and type 2 diabetes by targeting acetylcholinesterase and α-glucosidase. The compounds were characterized using spectroscopic techniques and CHN analysis. Some derivatives exhibited moderate inhibitory potential against these enzymes, suggesting their possible use in treating these diseases.

2-(4-(substituted-sulfonamido)phenoxy)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetamides

Compound Description: This series of compounds was synthesized as part of a study on the structure-activity relationships of various sulfa drugs bearing the 1,4-benzodioxane moiety. These compounds were evaluated for their enzyme inhibitory potential against cholinesterase, lipoxygenase, and α-glucosidase enzymes, as well as their antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that these derivatives could serve as valuable therapeutic agents for a variety of conditions.

Properties

Product Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Molecular Formula

C17H17BrN2O5S

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C17H17BrN2O5S/c1-20(26(22,23)14-5-2-12(18)3-6-14)11-17(21)19-13-4-7-15-16(10-13)25-9-8-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)

InChI Key

FMGZATCVCXLFEA-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.